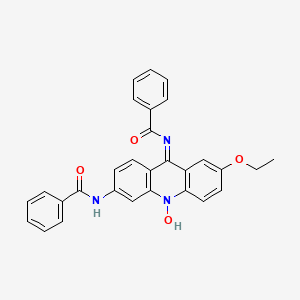
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is an organic compound that belongs to the class of benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group. This compound is known for its bioactive properties and is found in various applications, including pesticides and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- can be synthesized from catechol with disubstituted halomethanes. The methylenation of catechols involves the use of disubstituted halomethanes in aprotic polar solvents .
Industrial Production Methods
The industrial production of this compound typically involves the hydroformylation of 5-(2-propenyl)-1,3-benzodioxole. This process results in a complex combination of hydrocarbons, including C10 olefins and paraffins, C11 alcohols, aldehydes, and acetals .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of 1,3-benzodioxole, such as 5-(2-propenyl)-1,3-benzodioxole and its hydroformylation products .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its bioactive properties and potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by modulating the activity of enzymes and receptors, leading to various physiological responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isosafrole: 1,3-Benzodioxole, 5-(1-propenyl)-, used in the fragrance industry and as a precursor in organic synthesis.
Uniqueness
1,3-Benzodioxole, 5-((2-methyl-2-propenyl)oxy)- is unique due to its specific structural features and bioactive properties.
Eigenschaften
| 96573-21-6 | |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5-(2-methylprop-2-enoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C11H12O3/c1-8(2)6-12-9-3-4-10-11(5-9)14-7-13-10/h3-5H,1,6-7H2,2H3 |
InChI-Schlüssel |
UBLLPSWTSHORBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)

![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)


